molecular formula C6H2Dy2O13 B3042343 Dysprosium(III) oxalate xhydrate CAS No. 58176-69-5

Dysprosium(III) oxalate xhydrate

Cat. No.: B3042343
CAS No.: 58176-69-5
M. Wt: 607.07 g/mol
InChI Key: QSUALEGWIZCPCI-UHFFFAOYSA-H
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Description

Dysprosium(III) Oxalate Hydrate is generally immediately available in most volumes . It is a powder with the formula Dy2(C2O4)3 • xH2O . It is highly insoluble in water and converts to the oxide when heated (calcined) .


Molecular Structure Analysis

The molecular structure of Dysprosium(III) Oxalate Hydrate reveals that the nine-coordinated Dy(III) ions reside in a slightly distorted tricapped trigonal prism . This compound is formulated as [Dy(C2O4)1.5(H2O)3]n·2nH2O .


Chemical Reactions Analysis

Dysprosium(III) Oxalate Hydrate is highly insoluble in water and converts to the oxide when heated (calcined) . It has been observed that a 2D oxalate-bridged dysprosium(III) layer exhibits two slow magnetic relaxation processes under an applied magnetic field of 700 Oe .


Physical and Chemical Properties Analysis

Dysprosium(III) Oxalate Hydrate is a powder that is highly insoluble in water . It converts to the oxide when heated (calcined) . The compound is generally immediately available in most volumes .

Scientific Research Applications

Magnetic Properties and Relaxation Processes

  • Magnetic Relaxation in Oxalate-Bridged Dysprosium(III) Compounds : Dysprosium(III) oxalate compounds, such as [Dy(C2O4)1.5(H2O)3]n·2nH2O, exhibit unique magnetic properties, including slow magnetic relaxation processes in a two-dimensional oxalate-bridged layer (Zhang et al., 2015).
  • Ferromagnetic Coupling in 3D MOF Structures : Dysprosium(III) oxalate, combined with 1,10-phenanthroline, forms a novel three-dimensional metal-organic framework (MOF) that displays ferromagnetic coupling and field-induced two-step magnetic relaxation (Liu et al., 2016).

Luminescence and Photophysical Properties

  • White Light Emitting Dysprosium Oxalate Nanocrystals : Novel white light emitting dysprosium oxalate nanocrystals have been developed, demonstrating significant photoluminescence characteristics and potential applications in light-emitting devices (Alexander et al., 2019).

Crystal Growth and Optical Characterization

  • Dysprosium Gadolinium Oxalate Single Crystals : The growth and optical properties of dysprosium gadolinium oxalate single crystals have been studied, revealing insights into their radiative transition probabilities and fluorescence characteristics (Elizebeth et al., 2004).

Structural and Electronic Studies

  • Structural Analysis of Dysprosium Complexes : Dysprosium complexes with oxalate bridges have been analyzed for their crystal structures, demonstrating diverse structural forms and stability features (Zhang et al., 2014).
  • Electronic Energy Levels of Dysprosium(III) Ions : Research on dysprosium(III) ions in various solvents has provided detailed insights into their electronic energy levels and luminescence properties (Kofod et al., 2019).

Analytical Applications

  • Selective Solid-Phase Extraction of Dysprosium(III) : Dysprosium(III)-imprinted silica gel sorbents have been developed for selective solid-phase extraction, showing high efficiency and potential for environmental sample analysis (Zhang et al., 2007).

Safety and Hazards

Dysprosium(III) Oxalate Hydrate is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

Properties

IUPAC Name

dysprosium(3+);oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Dy.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUALEGWIZCPCI-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Dy+3].[Dy+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Dy2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58176-69-5
Record name Dysprosium(III) oxalate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dysprosium(III) oxalate xhydrate
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